N-[(2-chlorophenyl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a chlorobenzyl group, a methylisoxazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide typically involves a multi-step process:
Formation of the 5-methylisoxazole-3-carbonyl intermediate: This step involves the reaction of 5-methylisoxazole with a suitable acylating agent under controlled conditions to form the 5-methylisoxazole-3-carbonyl intermediate.
Synthesis of the azetidine ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate starting materials, such as amino acids or azetidine precursors.
Coupling of the intermediates: The 5-methylisoxazole-3-carbonyl intermediate is then coupled with the azetidine ring using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Introduction of the 2-chlorobenzyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 2-chlorobenzyl chloride with a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorobenzyl group.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-1-(5-methylisoxazole-3-carbonyl)pyrrolidine-3-carboxamide
- N-(2-chlorobenzyl)-1-(5-methylisoxazole-3-carbonyl)piperidine-3-carboxamide
- N-(2-chlorobenzyl)-1-(5-methylisoxazole-3-carbonyl)morpholine-3-carboxamide
Uniqueness
N-[(2-chlorophenyl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The combination of the chlorobenzyl group and the methylisoxazole moiety further enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10-6-14(19-23-10)16(22)20-8-12(9-20)15(21)18-7-11-4-2-3-5-13(11)17/h2-6,12H,7-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJOGZNYYUSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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